molecular formula C7H14N2 B15218064 (R)-7-Methyl-5-azaspiro[2.4]heptan-7-amine

(R)-7-Methyl-5-azaspiro[2.4]heptan-7-amine

Cat. No.: B15218064
M. Wt: 126.20 g/mol
InChI Key: SRQMXARNYUNUBM-LURJTMIESA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(R)-7-Methyl-5-azaspiro[2.4]heptan-7-amine (CAS 915360-04-2) is a chiral bicyclic amine featuring a spirocyclic scaffold comprising a cyclopropane ring fused to a pyrrolidine-like nitrogen-containing ring. The methyl group at the 7-position and the amine group on the spiro atom contribute to its unique stereochemical and electronic properties. This compound has gained prominence as a key intermediate in the synthesis of Janus kinase 1 (JAK1)-selective inhibitors, such as (R)-6c, which exhibits potent JAK1 inhibition (IC₅₀ = 8.5 nM) and high selectivity over JAK2 (selectivity index = 48) . Its rigid spirocyclic structure enhances binding affinity to enzymatic pockets, as demonstrated in docking studies with JAK1 (PDB ID: 3EYG), where the 5-azaspiro moiety interacts with Val889 and Gly1020 via van der Waals forces .

Properties

Molecular Formula

C7H14N2

Molecular Weight

126.20 g/mol

IUPAC Name

(7R)-7-methyl-5-azaspiro[2.4]heptan-7-amine

InChI

InChI=1S/C7H14N2/c1-6(8)4-9-5-7(6)2-3-7/h9H,2-5,8H2,1H3/t6-/m0/s1

InChI Key

SRQMXARNYUNUBM-LURJTMIESA-N

Isomeric SMILES

C[C@@]1(CNCC12CC2)N

Canonical SMILES

CC1(CNCC12CC2)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-7-Methyl-5-azaspiro[2.4]heptan-7-amine typically involves the formation of the spirocyclic structure through cyclization reactions. One common method includes the reaction of a suitable amine precursor with a cyclic ketone under acidic or basic conditions to form the spirocyclic amine. The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of ®-7-Methyl-5-azaspiro[2.4]heptan-7-amine may involve large-scale batch or continuous flow processes. These methods often utilize optimized reaction conditions, including the use of catalysts and solvents that enhance the efficiency and selectivity of the cyclization reaction. The purification of the final product typically involves techniques such as crystallization, distillation, or chromatography.

Chemical Reactions Analysis

Acylation Reactions

The primary amine group undergoes acylation with various electrophilic agents. A key example involves its reaction with ethyl cyanoacetate to form amide derivatives, critical for JAK1 inhibitor development .

Reaction Conditions :

  • Catalyst: 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)

  • Temperature: 80°C

  • Solvent: Dichloromethane or n-butanol

Example :

(R)-7-Methyl-5-azaspiro[2.4]heptan-7-amine+Ethyl cyanoacetateDBU(R)-3-Oxopropanenitrile derivative\text{this compound} + \text{Ethyl cyanoacetate} \xrightarrow{\text{DBU}} \text{(R)-3-Oxopropanenitrile derivative}

Yield : 30–70% depending on substituents .

Alkylation and Protection/Deprotection

The amine participates in alkylation reactions and protective group strategies:

N-Methylation

  • Reagent : Methyl iodide or dimethyl sulfate

  • Base : N,N-Diisopropylethylamine (DIPEA)

  • Outcome : Forms N-methyl derivatives with retained stereochemistry.

Example :

This compound+CH3IDIPEA(R)-N-Methyl-7-methyl-5-azaspiro[2.4]heptan-7-amine\text{this compound} + \text{CH}_3\text{I} \xrightarrow{\text{DIPEA}} \text{(R)-N-Methyl-7-methyl-5-azaspiro[2.4]heptan-7-amine}

Boc Protection

  • Reagent : Di-tert-butyl dicarbonate (Boc₂O)

  • Conditions : Tetrahydrofuran (THF), room temperature.

  • Deprotection : Achieved via trifluoroacetic acid (TFA) in dichloromethane.

Suzuki-Miyaura Coupling

The spirocyclic framework enables palladium-catalyzed cross-coupling with aryl boronic acids, expanding its utility in fragment-based drug design.

General Protocol :

ComponentDetails
CatalystPd(PPh₃)₄ or PdCl₂(dppf)
BaseK₂CO₃ or Cs₂CO₃
SolventDioxane/water mixture
Temperature80–100°C

Example :

This compound+Ar-B(OH)2PdAryl-substituted spirocyclic amine\text{this compound} + \text{Ar-B(OH)}_2 \xrightarrow{\text{Pd}} \text{Aryl-substituted spirocyclic amine}

Reductive Amination

The amine reacts with aldehydes/ketones under reductive conditions to form secondary or tertiary amines.

Conditions :

  • Reducing Agent : Sodium cyanoborohydride (NaBH₃CN)

  • Solvent : Methanol or ethanol

  • pH : Controlled via acetic acid.

Application : Used to introduce lipophilic side chains for pharmacokinetic optimization.

Ring-Opening Reactions

Under acidic conditions, the azaspiro ring can undergo selective cleavage:

Example :

This compoundHCl (conc.)Linear amine derivatives\text{this compound} \xrightarrow{\text{HCl (conc.)}} \text{Linear amine derivatives}

Note : Reactivity depends on the position of the spiro carbon and steric hindrance.

Stereochemical Influence on Reactivity

The (R)-configuration at the 7-position directs regioselectivity:

  • JAK1 Inhibitor Synthesis : (R)-enantiomers show 93-fold higher selectivity over (S)-forms in kinase inhibition .

  • Amide Coupling : Steric effects from the spirocyclic structure limit reactivity at the nitrogen adjacent to the cyclopropane ring .

Mechanistic Insights

  • Amide Formation : The amine’s nucleophilicity is enhanced by the spirocyclic structure’s strain, facilitating attack on electrophilic carbonyl groups .

  • Stereochemical Retention : Chiral integrity is preserved during N-methylation and acylation due to minimal racemization under mild conditions .

Scientific Research Applications

The search results provide information on compounds related to azaspiro[2.4]heptane, but do not specifically mention "(R)-7-Methyl-5-azaspiro[2.4]heptan-7-amine." Therefore, the following discussion will focus on the applications of related compounds, particularly those with the 5-azaspiro[2.4]heptane core, and their potential relevance to the target compound.

Potential Applications of this compound

Given the applications of related compounds, this compound may have potential in the following areas:

  • Pharmaceutical Intermediate: As a chiral 5-azaspiro[2.4]heptane derivative, it could serve as a building block for synthesizing novel pharmaceuticals . The presence of the methyl group at the 7-position and the amine group could offer unique opportunities for derivatization and the creation of new chemical entities.
  • JAK Kinase Inhibitors: It could be used as a scaffold for developing selective JAK inhibitors . The (R) stereochemistry and the methyl group may influence the binding affinity and selectivity towards different JAK isoforms.
  • Antibacterial Agents: The compound may serve as a lead for designing new antibacterial agents, potentially with improved activity or spectrum compared to existing drugs .
  • Other Biological Applications: The unique structure of this compound may lend itself to other biological applications that have not yet been explored.

Data Tables and Case Studies

Mechanism of Action

The mechanism of action of ®-7-Methyl-5-azaspiro[2.4]heptan-7-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and the nature of the target.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below summarizes critical differences between (R)-7-Methyl-5-azaspiro[2.4]heptan-7-amine and its structural analogs:

Compound Name CAS Number Molecular Formula Molecular Weight Substituents Key Features
This compound 915360-04-2 C₇H₁₄N₂ 126.2 7-Methyl Core scaffold for JAK1 inhibitors; high stereochemical specificity
(R)-5-Benzyl-5-azaspiro[2.4]heptan-7-amine 144282-40-6 C₁₃H₁₈N₂ 202.3 5-Benzyl, 7-Amine Bulky benzyl group may hinder enzymatic binding; used as synthetic precursor
(S)-5-Benzyl-5-azaspiro[2.4]heptan-7-amine 144282-35-9 C₁₃H₁₈N₂ 202.3 5-Benzyl, 7-Amine (S) S-enantiomer with distinct pharmacokinetics; purity ≥98%
5-Benzyl-5-azaspiro[2.4]heptan-7-amine 129306-07-6 C₁₂H₁₆N₂ 188.3 5-Benzyl Intermediate in sitafloxacin synthesis; identified as a process impurity
(S)-5-Azaspiro[2.4]heptan-7-amine 129306-12-3 C₆H₁₂N₂ 112.2 None Simplified scaffold; lower molecular weight; limited bioactivity data

Key Observations :

  • Substituent Effects : The 7-methyl group in the target compound reduces steric hindrance compared to benzyl-substituted analogs, enabling better fit into JAK1's hydrophobic pockets . Benzyl groups (e.g., CAS 144282-40-6) increase molecular weight and may reduce solubility but serve as protective groups during synthesis .
  • Stereochemistry : The (R)-configuration is critical for JAK1 selectivity. The (S)-isomer (CAS 144282-35-9) shows divergent binding interactions, underscoring the importance of chiral resolution in drug design .
  • Salt Forms : Dihydrochloride salts (e.g., (7S)-7-methyl-5-azaspiro[2.4]heptan-7-amine dihydrochloride) improve aqueous solubility for pharmaceutical formulations .

Research Findings and Data

Docking Studies (JAK1 Interaction)

  • Hydrogen Bonding : The pyrrolopyrimidine moiety of (R)-6c forms hydrogen bonds with JAK1’s Ala906 and Glu957 .
  • Van der Waals Interactions : The 5-azaspiro scaffold engages Val889 and Gly1020, critical for selective inhibition .

Comparative Bioactivity Data

Compound JAK1 IC₅₀ (nM) JAK2 IC₅₀ (nM) Selectivity Index (JAK1/JAK2)
(R)-6c (contains target compound) 8.5 409 48
Tofacitinib (Reference) 112 20 0.18

Biological Activity

(R)-7-Methyl-5-azaspiro[2.4]heptan-7-amine is a compound of significant interest in medicinal chemistry due to its unique structural characteristics and potential therapeutic applications. This article explores its biological activity, focusing on its efficacy as a selective inhibitor in various biological pathways, particularly in the context of inflammatory diseases and infections.

Structural Overview

The compound's structure can be represented as follows:

  • Molecular Formula : C7_7H14_{14}N2_2
  • SMILES : CN1CC(C2(C1)CC2)N

This spirocyclic compound features a nitrogen atom within a bicyclic framework, contributing to its biological properties.

JAK1 Inhibition

Recent studies have highlighted the compound's role as a selective inhibitor of Janus kinase 1 (JAK1). The compound (R)-3-(7-(methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)-5-azaspiro[2.4]heptan-5-yl)-3-oxopropanenitrile, derived from this compound, exhibited an IC50_{50} value of 8.5 nM against JAK1 with a selectivity index of 48 over JAK2 . This indicates a strong potential for therapeutic applications in conditions like rheumatoid arthritis and other inflammatory disorders.

Antibacterial Activity

In addition to its anti-inflammatory properties, the compound has demonstrated notable antibacterial activity. A study synthesized novel derivatives based on this compound, leading to compounds that showed potent activity against multidrug-resistant strains of Streptococcus pneumoniae . These derivatives were evaluated using an experimental murine pneumonia model, confirming their efficacy in vivo.

Case Study 1: JAK1 Selective Inhibition

A series of experiments were conducted to assess the selectivity and potency of the synthesized compounds derived from this compound. The data indicated that while some derivatives exhibited high inhibition against both JAK1 and JAK2, (R)-6c was selected for further development due to its superior selectivity and potency . The following table summarizes the IC50_{50} values observed:

CompoundIC50_{50} (nM)Selectivity Index (JAK1/JAK2)
(R)-6c8.548
(S)-6c790N/A

Case Study 2: Antibacterial Efficacy

In another study focusing on antibacterial properties, compounds derived from the azaspiro framework were tested against various respiratory pathogens. The results indicated that these compounds significantly inhibited bacterial growth, suggesting their potential as new antibiotic agents .

Q & A

Q. What synthetic methodologies are employed to prepare (R)-7-Methyl-5-azaspiro[2.4]heptan-7-amine?

The synthesis typically involves:

  • Epimerization and Protection : Starting from 4-amino-1-benzylpiperidine derivatives, N-ethyloxycarbonyl protection followed by reduction with lithium aluminum hydride (LAH) yields methylamine intermediates .
  • Spirocycle Formation : The key 5-azaspiro[2.4]heptan-7-amine scaffold is constructed via methods reported by Kimura et al., utilizing phenylethyl groups to stabilize stereochemistry during cyclization .
  • Debenzylation : Final debenzylation steps (e.g., using HCl) yield the free amine .

Table 1 : Key Reagents and Conditions

StepReagent/ConditionPurpose
ProtectionEthyl chloroformateN-protection
ReductionLAHGenerate methylamine
CyclizationPhenylethyl groupsSpirocycle stabilization
DeprotectionHClRemove benzyl groups

Q. How is the stereochemical integrity of this compound validated?

  • Chiral Resolution : Diastereomers are separated via chromatography after introducing chiral auxiliaries (e.g., (R)-1-phenylethyl groups) .
  • X-ray Crystallography : Confirms absolute configuration by comparing experimental and simulated diffraction patterns .
  • Stereoselective Synthesis : Use of enantiopure starting materials (e.g., (R)-3-amino-1-benzylpiperidine) ensures retention of configuration during spirocycle formation .

Advanced Research Questions

Q. What structural features of this compound contribute to JAK1 selectivity?

  • Binding Interactions : Docking simulations (AutoDock4.2) reveal that the spirocyclic amine moiety interacts with Val889 and Gly1020 in JAK1 (PDB: 3EYG), while the pyrrolopyrimidine group forms hydrogen bonds with Ala906 and Glu957 .
  • Selectivity Profile : Derivatives like (R)-6c exhibit JAK1 IC50 = 8.5 nM vs. JAK2 IC50 = 410 nM (48-fold selectivity), attributed to steric complementarity with JAK1’s ATP-binding pocket .

Table 2 : Selectivity Data for (R)-6c

KinaseIC50 (nM)Selectivity Index (JAK1 vs. JAK2)
JAK18.548
JAK2410

Q. How are contradictions in biological activity data resolved for spirocyclic amine derivatives?

  • Metabolic Stability : In vitro ADME studies assess hepatic microsomal stability (e.g., (R)-6c shows 78% remaining after 1 hour in mouse microsomes) to rule out false negatives due to rapid metabolism .
  • Off-Target Profiling : Kinase panels (>50 kinases) confirm absence of significant inhibition outside JAK family, reducing misinterpretation of phenotypic assays .
  • Epimerization Checks : HPLC monitoring ensures no racemization occurs during biological testing, preserving enantiomeric excess (>99% ee) .

Q. What computational strategies optimize the design of this compound derivatives?

  • Flexible Docking : Simulates ligand-receptor dynamics, identifying critical residues (e.g., Leu959 for van der Waals interactions) .
  • QSAR Modeling : Correlates substituent effects (e.g., electron-withdrawing groups on the pyrrolopyrimidine ring) with JAK1 inhibitory potency .
  • Free Energy Calculations : Predicts binding affinities (ΔG) using MM-PBSA/GBSA methods to prioritize synthetic targets .

Q. How are stereochemical challenges addressed in scaling up synthesis?

  • Chiral Pool Strategy : Use of commercially available (R)-configured precursors (e.g., (R)-3-amino-1-benzylpiperidine) avoids costly resolution steps .
  • Asymmetric Catalysis : Transition-metal catalysts (e.g., Ru-BINAP complexes) induce enantioselectivity during spirocyclization .
  • In-line Analytics : PAT (Process Analytical Technology) tools monitor ee in real-time via circular dichroism (CD) spectroscopy .

Methodological Recommendations

  • Synthetic Optimization : Prioritize LAH-free reductions (e.g., NaBH4 with NiCl2) to improve safety and scalability .
  • Biological Assays : Use orthogonal assays (e.g., SPR for binding kinetics, cell-based phosphorylation assays) to validate target engagement .
  • Data Reproducibility : Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) by depositing synthetic protocols in public repositories .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.